N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-nitroaniline with salicylic acid or its derivatives under specific conditions. One common method includes the use of acetic acid as a catalyst at elevated temperatures (around 115°C) for an extended period (up to 72 hours) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SNAr): This compound reacts with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in methanol or dimethylformamide (DMF) with nucleophiles like azide or benzenethiolate ions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the corresponding ketone or aldehyde derivative.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the production of dyes, drugs, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or cellular pathways involved in cell proliferation.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the hydroxybenzamide moiety.
4-Chloro-2-nitroaniline: Similar in structure but lacks the hydroxybenzamide moiety and has different functional groups.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-6-5-8(7-11(10)16(19)20)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOATIZNIWMZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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